molecular formula C20H23N3O3S2 B2803526 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034373-51-6

3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2803526
CAS No.: 2034373-51-6
M. Wt: 417.54
InChI Key: FZLKRBOGYOOHLX-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group, a phenylsulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a 1,3-diketone with hydrazine in the presence of an acid catalyst.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyrazole.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with 3-bromopropanamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring and thiophene group may play a role in binding to enzymes or receptors, while the phenylsulfonyl group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)butanamide: Similar structure with a butanamide moiety instead of propanamide.

    N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)pentanamide: Similar structure with a pentanamide moiety instead of propanamide.

Uniqueness

The unique combination of the pyrazole ring, thiophene group, and phenylsulfonyl group in 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide provides distinct chemical and biological properties that differentiate it from similar compounds. Its specific structural features may offer advantages in terms of binding affinity, selectivity, and stability.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-15-20(18-9-6-13-27-18)16(2)23(22-15)12-11-21-19(24)10-14-28(25,26)17-7-4-3-5-8-17/h3-9,13H,10-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKRBOGYOOHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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